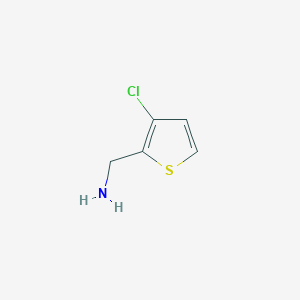

(3-Chlorothiophen-2-yl)methanamine

Description

Properties

IUPAC Name |

(3-chlorothiophen-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClNS/c6-4-1-2-8-5(4)3-7/h1-2H,3,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLUFGSSNIBZCNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1Cl)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401303267 | |

| Record name | 3-Chloro-2-thiophenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401303267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214759-25-8 | |

| Record name | 3-Chloro-2-thiophenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=214759-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2-thiophenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401303267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-chlorothiophen-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (3-Chlorothiophen-2-yl)methanamine: A Privileged Scaffold in Medicinal Chemistry

Introduction: The Strategic Importance of the Thiophene Moiety in Drug Discovery

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in the architecture of numerous active pharmaceutical ingredients (APIs). Its bioisosteric relationship with the benzene ring, coupled with its unique electronic properties and ability to engage in a variety of intermolecular interactions, has cemented its status as a "privileged scaffold" in medicinal chemistry. The introduction of specific substituents onto this versatile core allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. This guide focuses on a particularly valuable derivative: (3-Chlorothiophen-2-yl)methanamine. The strategic placement of a chlorine atom at the 3-position and a methanamine group at the 2-position creates a versatile building block for the synthesis of a diverse array of potential therapeutic agents. The presence of the chlorine atom can significantly influence the molecule's lipophilicity and metabolic stability, while the primary amine serves as a crucial handle for further chemical modifications, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of (3-Chlorothiophen-2-yl)methanamine, including its chemical identity, synthesis, physicochemical properties, and its significant applications in the realm of drug development.

Chemical Identity and Physicochemical Properties

(3-Chlorothiophen-2-yl)methanamine is a specialty chemical primarily used as a building block in organic synthesis. Its unique substitution pattern makes it a valuable intermediate for introducing the 3-chloro-2-thienylmethyl moiety into larger molecules.

| Property | Value | Source |

| CAS Number | 214759-25-8 | [1] |

| Molecular Formula | C₅H₆ClNS | [1] |

| Molecular Weight | 147.63 g/mol | [1] |

| IUPAC Name | (3-chlorothiophen-2-yl)methanamine | |

| Synonyms | 2-(Aminomethyl)-3-chlorothiophene | |

| Appearance | Not specified (likely a liquid or low-melting solid) | |

| Boiling Point | Not specified | |

| Melting Point | Not specified | |

| Solubility | Not specified (expected to be soluble in organic solvents) | |

| SMILES | NCC1=C(Cl)C=CS1 | [1] |

A common salt form is (3-chlorothiophen-2-yl)methanamine hydrochloride, with the CAS number 643088-03-3 and a molecular weight of 184.08 g/mol .[2]

Strategic Synthesis of (3-Chlorothiophen-2-yl)methanamine

While a direct, one-pot synthesis of (3-Chlorothiophen-2-yl)methanamine is not extensively documented in publicly available literature, a logical and efficient synthetic pathway can be constructed based on established organic chemistry principles and analogous transformations. The most plausible approach involves a multi-step synthesis commencing from the commercially available 3-chlorothiophene-2-carboxylic acid. This strategy centers on the conversion of the carboxylic acid to a functional group that can be readily reduced to the desired primary amine.

The proposed synthetic workflow is as follows:

-

Amidation of 3-Chlorothiophene-2-carboxylic Acid: The synthesis begins with the conversion of 3-chlorothiophene-2-carboxylic acid to the corresponding carboxamide. This is a standard transformation in organic synthesis, typically achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride, and then reacting it with ammonia.

-

Reduction of 3-Chlorothiophene-2-carboxamide: The resulting carboxamide is then reduced to the target primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation.[3]

An alternative, yet similar, pathway involves the conversion of the carboxylic acid to a nitrile, followed by reduction.

Caption: Proposed synthetic workflow for (3-Chlorothiophen-2-yl)methanamine.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 3-Chlorothiophene-2-carboxamide

-

Rationale: The conversion of the carboxylic acid to the more reactive acyl chloride is a crucial first step to facilitate the subsequent reaction with ammonia. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

-

Procedure:

-

To a solution of 3-chlorothiophene-2-carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if oxalyl chloride is used.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

-

The solvent and excess reagent are removed under reduced pressure to yield the crude 3-chlorothiophene-2-carbonyl chloride.

-

The crude acyl chloride is dissolved in an anhydrous aprotic solvent (e.g., DCM) and cooled to 0 °C.

-

A solution of aqueous ammonia (excess) is added dropwise, and the mixture is stirred vigorously for 1-2 hours.

-

The resulting solid is collected by filtration, washed with cold water, and dried to afford 3-chlorothiophene-2-carboxamide.

-

Step 2: Reduction of 3-Chlorothiophene-2-carboxamide to (3-Chlorothiophen-2-yl)methanamine

-

Rationale: Lithium aluminum hydride is a potent reducing agent capable of reducing amides to amines. The reaction is typically carried out in an anhydrous ethereal solvent to prevent quenching of the highly reactive hydride reagent.

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), a suspension of lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) is prepared and cooled to 0 °C.

-

A solution of 3-chlorothiophene-2-carboxamide (1.0 eq) in anhydrous THF is added dropwise to the LiAlH₄ suspension.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-8 hours.

-

The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

-

Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

-

The resulting granular precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product can be purified by distillation or chromatography to yield (3-Chlorothiophen-2-yl)methanamine.

-

Applications in Drug Discovery and Development

The 2-aminothiophene scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities.[4] These include roles as inhibitors, receptors, and modulators in various clinical contexts. The incorporation of the (3-Chlorothiophen-2-yl)methanamine moiety can be a key step in the synthesis of novel drug candidates with potential applications as:

-

Anti-inflammatory Agents: Thiophene derivatives have been explored for their anti-inflammatory properties. For instance, derivatives of 4-(4-chlorothiophen-2-yl)thiazol-2-amine have been synthesized and evaluated for their analgesic and anti-inflammatory activities.[5]

-

Anticancer Therapeutics: The thiophene nucleus is present in several compounds with demonstrated anticancer activity. The versatility of the aminomethyl group allows for the construction of diverse libraries of compounds for screening against various cancer cell lines.

-

Antimicrobial Agents: Thiophene-containing compounds have also shown promise as antimicrobial agents. The ability to readily modify the primary amine of (3-Chlorothiophen-2-yl)methanamine allows for the systematic exploration of structure-activity relationships to optimize antimicrobial potency.

-

Central Nervous System (CNS) Active Agents: The thiophene ring is a common feature in drugs targeting the CNS. The physicochemical properties imparted by the chloro- and aminomethyl- substituents can be advantageous for achieving blood-brain barrier penetration.

Sources

- 1. 214759-25-8|(3-Chlorothiophen-2-yl)methanamine|BLD Pharm [bldpharm.com]

- 2. guidechem.com [guidechem.com]

- 3. Chemoselective reduction of carboxamides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]

- 5. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]

(3-Chlorothiophen-2-yl)methanamine chemical structure and analysis

An In-Depth Technical Guide to (3-Chlorothiophen-2-yl)methanamine: Structure, Synthesis, and Analysis for Advanced Drug Discovery

Introduction: The Strategic Importance of Substituted Thiophenes

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, stands as a privileged scaffold in medicinal chemistry.[1] Its derivatives are integral to a multitude of FDA-approved drugs, demonstrating a broad spectrum of biological activities, including anti-inflammatory, cardiovascular, and anticancer properties.[1] The thiophene ring's electron-rich nature and its ability to act as a bioisostere for the benzene ring enhance its interactions with biological targets, making it a cornerstone of modern drug design.[1]

This guide focuses on a specific, strategically important derivative: (3-Chlorothiophen-2-yl)methanamine. The unique substitution pattern—a chlorine atom at the 3-position and a methanamine group at the 2-position—creates a versatile building block for constructing complex molecular architectures. The chlorine atom can modulate the electronic properties of the ring and serve as a handle for further chemical transformations, while the primary amine provides a key nucleophilic site for amide bond formation, reductive amination, and other coupling reactions. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its chemical structure, a validated synthesis pathway, and rigorous analytical methodologies for its characterization.

Core Molecular Profile and Physicochemical Properties

Understanding the fundamental properties of (3-Chlorothiophen-2-yl)methanamine is the first step in its effective application. The molecule's structure combines the aromaticity of the thiophene ring with the reactivity of the chlorine and aminomethyl substituents.

Chemical Structure

The core structure consists of a thiophene ring with a chlorine atom attached to carbon 3 and a CH₂NH₂ (methanamine) group attached to carbon 2.

| Identifier | Value | Source |

| IUPAC Name | (3-Chlorothiophen-2-yl)methanamine | N/A |

| CAS Number | 214759-25-8 | [2] |

| Molecular Formula | C₅H₆ClNS | [2] |

| Molecular Weight | 147.63 g/mol | [2] |

| SMILES | NCC1=C(Cl)C=CS1 | [2] |

| HCl Salt CAS | 643088-03-3 | [3] |

Physicochemical Data (Predicted and Experimental)

The properties of this compound are influenced by the interplay of the aromatic ring and its functional groups. The amine group imparts basicity and potential for hydrogen bonding, while the chlorine atom adds to the molecule's lipophilicity.

| Property | Value | Notes |

| Appearance | Colorless to pale yellow liquid (predicted) | Based on similar small amine compounds. |

| Boiling Point | 219.5 ± 25.0 °C at 760 mmHg (predicted) | [4] |

| Solubility | Soluble in organic solvents like ethanol, ether.[1] | Thiophene itself is soluble in organic solvents. The amine group may confer limited water solubility, especially in its protonated salt form. |

| pKa | ~9-10 (predicted for the amine group) | Typical for primary alkylamines. |

Synthesis Pathway: A Rational Approach

While multiple synthetic routes to substituted thiophenes exist[1], a robust and scalable synthesis of (3-Chlorothiophen-2-yl)methanamine can be logically designed starting from commercially available 3-chlorothiophene. The proposed pathway involves formylation followed by reductive amination, a common and high-yielding strategy for amine synthesis.

Causality Behind Experimental Choices

-

Step 1: Vilsmeier-Haack Formylation: This reaction is a highly efficient method for introducing a formyl (-CHO) group onto electron-rich aromatic rings like thiophene.[5] The reaction proceeds via an electrophilic substitution mechanism. Using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) generates the Vilsmeier reagent, which is the active electrophile. The formylation is directed to the 2-position, which is the most nucleophilic site on the thiophene ring adjacent to the sulfur atom.

-

Step 2: Reductive Amination: This is a classic and versatile method for converting aldehydes into amines. The aldehyde first reacts with an ammonia source (here, ammonium acetate) to form an intermediate imine. A mild reducing agent, sodium cyanoborohydride (NaBH₃CN), is chosen because it selectively reduces the imine in the presence of the starting aldehyde, maximizing the yield of the desired amine.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Chloro-2-thiophenecarbaldehyde

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous dimethylformamide (DMF, 3 equivalents).

-

Reagent Addition: Cool the flask to 0 °C in an ice bath. Slowly add phosphoryl chloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

-

Vilsmeier Reagent Formation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Substrate Addition: Dissolve 3-chlorothiophene (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

-

Reaction: Heat the mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[6]

-

Workup: Cool the reaction to room temperature and pour it slowly onto crushed ice. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

-

Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield 3-chloro-2-thiophenecarbaldehyde.

Step 2: Synthesis of (3-Chlorothiophen-2-yl)methanamine

-

Setup: In a round-bottom flask, dissolve 3-chloro-2-thiophenecarbaldehyde (1 equivalent) in methanol.

-

Reagent Addition: Add ammonium acetate (NH₄OAc, 10 equivalents) to the solution and stir until dissolved.

-

Reduction: Add sodium cyanoborohydride (NaBH₃CN, 1.5 equivalents) portion-wise to the mixture. Caution: NaBH₃CN is toxic and releases HCN upon contact with strong acid.

-

Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor by TLC until the starting aldehyde is consumed.

-

Workup: Quench the reaction by adding 1 M HCl until the pH is acidic (~2) to decompose excess NaBH₃CN. Stir for 1 hour.

-

Extraction: Make the solution basic (pH ~10-11) with 2 M NaOH. Extract the product with dichloromethane (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (3-Chlorothiophen-2-yl)methanamine. Further purification can be achieved by vacuum distillation or conversion to its hydrochloride salt for crystallization.

Comprehensive Analytical Characterization

Rigorous analytical validation is critical to confirm the identity, purity, and structure of the synthesized compound. A multi-technique approach ensures a self-validating system of characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination.

-

Rationale: ¹H NMR provides information on the number, environment, and connectivity of protons. ¹³C NMR provides information on the carbon skeleton.

-

Protocol:

-

Prepare a sample by dissolving ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire a ¹H NMR spectrum.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum.

-

Process the spectra (Fourier transform, phase correction, baseline correction, and integration).

-

-

Predicted Spectral Data:

| ¹H NMR (in CDCl₃) | Predicted Shift (ppm) | Multiplicity | Integration | Assignment |

| Thiophene H4 | ~7.2-7.4 | Doublet | 1H | C4-H |

| Thiophene H5 | ~6.9-7.1 | Doublet | 1H | C5-H |

| Methylene | ~4.0-4.2 | Singlet | 2H | -CH₂ -NH₂ |

| Amine | ~1.5-2.5 | Broad Singlet | 2H | -CH₂-NH₂ |

| ¹³C NMR (in CDCl₃) | Predicted Shift (ppm) | Assignment |

| Thiophene C2 | ~140-145 | C 2-CH₂NH₂ |

| Thiophene C3 | ~125-130 | C 3-Cl |

| Thiophene C4 | ~128-132 | C 4-H |

| Thiophene C5 | ~124-128 | C 5-H |

| Methylene | ~35-45 | -C H₂-NH₂ |

Mass Spectrometry (MS)

MS confirms the molecular weight and can provide fragmentation information.

-

Rationale: Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) can be used. ESI-MS will typically show the protonated molecule [M+H]⁺, while GC-MS will show the molecular ion [M]⁺ and a characteristic fragmentation pattern. The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of ~3:1) is a key diagnostic feature.

-

Protocol (LC-MS):

-

Prepare a dilute solution (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

Inject the sample into an LC-MS system equipped with a C18 column and an ESI source.

-

The mobile phase could be a gradient of water and acetonitrile with 0.1% formic acid.[6]

-

Analyze the mass spectrum for the [M+H]⁺ ion and the characteristic chlorine isotope pattern.

-

-

Expected Result: A prominent ion cluster at m/z 148 and m/z 150 in an approximate 3:1 ratio, corresponding to [C₅H₇³⁵ClNS]⁺ and [C₅H₇³⁷ClNS]⁺.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify key functional groups.

-

Rationale: The primary amine and the C-Cl bond have characteristic vibrational frequencies.

-

Protocol:

-

Acquire a background spectrum of the empty sample holder (e.g., KBr pellet or ATR crystal).

-

Place a small amount of the neat liquid sample (if applicable) on the ATR crystal or prepare a KBr pellet.

-

Acquire the sample spectrum and ratio it against the background.

-

-

Predicted Characteristic Bands:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3300-3500 (two bands) | Primary amine |

| C-H Stretch (Aromatic) | 3050-3150 | Thiophene C-H |

| C-H Stretch (Aliphatic) | 2850-2960 | Methylene C-H |

| N-H Bend | 1590-1650 | Amine scissoring |

| C=C Stretch (Aromatic) | 1400-1500 | Thiophene ring |

| C-Cl Stretch | 700-800 | Chloro-thiophene |

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of non-volatile organic compounds.

-

Rationale: A reversed-phase HPLC method can separate the target compound from starting materials, byproducts, and impurities. Purity is assessed by the relative area of the main peak detected by a UV detector.

-

Protocol:

-

System: HPLC with a UV detector.

-

Column: C18, 4.6 x 150 mm, 5 µm.

-

Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and a buffer (e.g., 0.1% trifluoroacetic acid in water).[7] A typical starting point could be 30:70 Acetonitrile:Water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Procedure: Prepare a standard solution of known concentration. Prepare the sample solution. Inject both and compare retention times. Calculate purity based on the area percent of the main peak.

-

Applications in Drug Development and Research

(3-Chlorothiophen-2-yl)methanamine is not an end-product but a strategic intermediate. Its value lies in its ability to be readily incorporated into larger, more complex molecules with potential therapeutic activity.

-

Scaffold for Bioactive Molecules: The primary amine is a perfect handle for derivatization. It can be acylated to form amides, which are common in many drug classes. It can also undergo reductive amination with various aldehydes and ketones to build diverse libraries of secondary and tertiary amines.

-

Precursor for Fused Ring Systems: The combination of the amine and the adjacent chloro-substituted carbon can be exploited to construct fused heterocyclic systems, such as thienopyridines, which are known to have significant biological activities.

-

Use in Fragment-Based Drug Discovery (FBDD): As a small, functionalized heterocycle, it can serve as a starting fragment for screening against biological targets. Hits can then be elaborated into more potent leads.

-

Analogue Synthesis: It is a key building block for creating analogues of known drugs to explore structure-activity relationships (SAR). For instance, replacing a phenyl ring with the 3-chlorothienyl moiety can alter metabolic stability, solubility, and target affinity. Thiophene-containing moieties are found in drugs for cancer and malaria.[6]

References

-

Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. PMC. Available at: [Link]

-

Chowdhury, S. et al. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health (NIH). Available at: [Link]

-

Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. National Institutes of Health (NIH). Available at: [Link]

-

Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers. Available at: [Link]

-

Thiophene. Wikipedia. Available at: [Link]

-

(3-Methylthiophen-2-yl)methanamine. PubChem. Available at: [Link]

-

Analysis of molecular structures and spectroscopic properties of thiophene molecules. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

-

Development and Validation of a HPLC Method for Chlorphenamine Maleate Related Substances in Multicomponents Syrups and Tablets. IJPTP. Available at: [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 214759-25-8|(3-Chlorothiophen-2-yl)methanamine|BLD Pharm [bldpharm.com]

- 3. guidechem.com [guidechem.com]

- 4. CAS 214759-19-0 | (4-chlorothiophen-2-yl)methanamine - Synblock [synblock.com]

- 5. Thiophene - Wikipedia [en.wikipedia.org]

- 6. Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iomcworld.org [iomcworld.org]

Introduction: Navigating the Safety Profile of a Key Building Block

An In-Depth Technical Guide to the Safe Handling of (3-Chlorothiophen-2-yl)methanamine

(3-Chlorothiophen-2-yl)methanamine (CAS No. 214759-25-8) is a substituted thiophene derivative that serves as a valuable building block in medicinal chemistry and drug development.[1] Its unique structure, featuring a reactive primary amine and a chlorinated thiophene ring, makes it a versatile intermediate for synthesizing a wide range of complex target molecules. However, these same structural features necessitate a rigorous and well-informed approach to its handling and safety management.

This guide provides a comprehensive overview of the safety and handling precautions for (3-Chlorothiophen-2-yl)methanamine. In the absence of a complete, officially published Safety Data Sheet (SDS) for this specific compound, this document synthesizes data from structurally analogous compounds to establish a robust and cautious safety protocol. The primary goal is to empower researchers, scientists, and drug development professionals to work with this compound safely, minimizing risks to personnel and the environment. The causality behind each recommendation is explained to foster a deeper understanding of chemical safety principles.

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is the foundation of safe chemical handling. Based on the known reactivity of its functional groups (primary amine, chlorinated aromatic ring) and safety data from similar molecules like (3-Chlorothiophen-2-yl)methanol and Thiophen-3-ylmethanamine hydrochloride, a comprehensive hazard profile can be constructed.[2][3]

Predicted GHS Hazard Classification:

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

This table is a predictive summary based on data from structurally similar compounds and is intended for risk assessment and planning.[2][3]

Core Rationale:

-

Primary Amines: Aliphatic and aromatic amines are often corrosive or irritating to the skin and eyes and can be respiratory irritants.[2] They can also act as sensitizers, leading to allergic reactions upon repeated exposure.

-

Chlorinated Thiophenes: Halogenated aromatic compounds can possess varying degrees of toxicity. The related compound 2-Chlorothiophene is classified as toxic if swallowed, in contact with skin, or if inhaled.[4]

-

Analogous Data: The related compound (3-Chlorothiophen-2-yl)methanol is explicitly assigned hazard statements H302, H315, H319, and H335, which directly correspond to the predicted hazards.[3] Thiophen-3-ylmethanamine hydrochloride also exhibits similar irritation and sensitization properties.[2]

First-Aid Measures: A Self-Validating Emergency Response Protocol

Immediate and appropriate first aid is critical to mitigate the effects of accidental exposure. The following protocols are based on established best practices for handling irritants and sensitizing chemicals.[5][6]

Emergency Response Workflow:

-

Causality of Flushing: Copious water flushing is essential to physically remove the chemical and dilute it, thereby minimizing the duration of contact and reducing the severity of skin or eye irritation.[7] For skin contact, prompt removal of contaminated clothing is crucial as it acts as a secondary source of exposure.

-

Ingestion Protocol: Inducing vomiting is contraindicated as it can cause secondary damage to the esophagus and poses a risk of aspiration into the lungs.[6]

-

Self-Protection: First-aiders must protect themselves from secondary contamination by wearing appropriate PPE before assisting a victim.[5]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, prioritizing engineering controls and supplementing with appropriate PPE, is mandatory.

Hierarchy of Controls:

-

Engineering Controls: All work involving (3-Chlorothiophen-2-yl)methanamine must be conducted in a certified chemical fume hood to control vapor and aerosol exposure.[8] The fume hood serves as the primary barrier, protecting the researcher from inhaling potentially irritating vapors. Ensure eyewash stations and safety showers are readily accessible and tested regularly.[4]

-

Personal Protective Equipment (PPE): The selection of PPE is dictated by the anticipated hazards of skin, eye, and respiratory irritation.[9]

Recommended PPE Ensemble:

| PPE Component | Specification | Rationale for Use |

| Hand Protection | Nitrile or neoprene gloves. Double-gloving is recommended. | Provides a barrier against skin contact and absorption.[10] Nitrile offers good resistance to a range of chemicals. Double-gloving provides an extra layer of protection in case the outer glove is compromised.[8] |

| Eye Protection | Chemical safety goggles. A full-face shield should be worn if there is a significant splash risk. | Protects eyes from splashes and vapors that can cause serious irritation. Standard safety glasses are insufficient.[10][11] |

| Body Protection | A long-sleeved, fully-buttoned laboratory coat. Consider a chemically resistant apron for large-scale operations. | Protects skin and personal clothing from contamination.[10] |

| Respiratory | Not typically required when working within a certified fume hood. If engineering controls fail or for spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | The fume hood is the primary respiratory control. A respirator is a secondary measure for non-routine situations.[12] |

Donning and Doffing PPE - A Critical Protocol: The order of putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.[9] Always don PPE before entering the designated work area and doff it before exiting. The general principle is to remove the most contaminated items first (gloves), followed by other equipment, taking care not to touch your skin with contaminated surfaces.[9]

Handling, Storage, and Accidental Release

Prudent Handling Practices:

-

Avoid Inhalation and Contact: Handle the material only inside a chemical fume hood.[8] Avoid all direct contact with skin and eyes.[12]

-

Grounding: For transfers of significant quantities, take precautionary measures against static discharge, as related compounds can be flammable.[4]

-

Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[12]

Storage Protocol:

-

Container: Keep the container tightly closed.[4]

-

Environment: Store in a cool, dry, and well-ventilated area.[4] Some related compounds recommend refrigerated storage (2-8°C).[3] Always consult the supplier's label for specific temperature requirements.

-

Incompatibilities: Store away from strong oxidizing agents and strong bases, which can react exothermically with amines.[4]

Accidental Release Measures:

-

Evacuate: Immediately evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated (within a fume hood if possible).

-

Contain: Wearing full PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb large spills.

-

Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

-

Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), and collect the decontamination materials for disposal.

-

Dispose: Dispose of the waste container according to institutional and local environmental regulations.

Fire-Fighting Measures

While specific flammability data is not available for (3-Chlorothiophen-2-yl)methanamine, related compounds like 2-Chlorothiophene are highly flammable.[4] Therefore, it is prudent to treat this compound as potentially flammable.

-

Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO2), or alcohol-resistant foam.[4] A water spray can be used to cool fire-exposed containers.[4]

-

Unsuitable Extinguishing Media: Do not use a direct, high-pressure water jet, as it may spread the fire.

-

Hazardous Combustion Products: During a fire, irritating and toxic gases may be generated, including carbon oxides (CO, CO2), nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen chloride gas.[4]

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) to protect against toxic combustion products.[4]

Physical and Chemical Properties

Quantitative data for this specific molecule is limited. The following information is compiled from supplier data and computational predictions.

| Property | Value | Source |

| CAS Number | 214759-25-8 | BLD Pharm[1] |

| Molecular Formula | C₅H₆ClNS | BLD Pharm[1] |

| Molecular Weight | 147.63 g/mol | BLD Pharm[1] |

Conclusion

The safe handling of (3-Chlorothiophen-2-yl)methanamine is predicated on a conservative and informed approach to risk management. By understanding its potential hazards through the lens of structural analogy, implementing robust engineering controls, consistently using the correct personal protective equipment, and adhering to established protocols for handling and emergencies, researchers can effectively mitigate risks. This proactive safety culture is not merely a procedural requirement but a cornerstone of scientific integrity and professional responsibility in the fields of chemical research and drug development.

References

- Fisher Scientific. (2025). Safety Data Sheet: 2-Chlorothiophene.

-

PubChem. (n.d.). (3-Methylthiophen-2-yl)methanamine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). (3-Chloropyrazin-2-yl)methanamine. National Center for Biotechnology Information. Retrieved from [Link]

- BenchChem. (2025). Personal protective equipment for handling 3-Chlorocathinone hydrochloride.

- Buckeye Fire Equipment. (2025). Safety Data Sheet.

- Ambeed, Inc. (n.d.). Safety Data Sheet: Thiophen-3-ylmethanamine hydrochloride.

- Carl ROTH. (2023). Safety data sheet.

- Sigma-Aldrich. (2024). Safety Data Sheet.

- Sigma-Aldrich. (2024). Safety Data Sheet.

- Fisher Scientific. (2023). Safety Data Sheet: 5-Aminoindan.

-

Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

-

Environment, Health and Safety - University of Wisconsin-Madison. (n.d.). Appendix P - Phenol First Aid Guide and PPE. Retrieved from [Link]

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3'-Chloropropiophenone, 98%.

- Sigma-Aldrich. (2025). Safety Data Sheet.

- British Pharmacopoeia Commission. (2025). CAT 081 - chlorphenamine maleate - SAFETY DATA SHEET.

-

Coast2Coast. (2024). First Aid for Chemical Exposure. Retrieved from [Link]

- IndiaMART. (n.d.). 3 Chloropyrazin 2 yl Methanamine Hydrochloride, For Laboratory, Purity.

- Sigma-Aldrich. (2025). Safety Data Sheet.

- Hisco. (n.d.). Safety Data Sheet Section 4 FIRST AID MEASURES.

- American Chemistry Council. (2021). Guidance for Selection of Personal Protective Equipment for MDI Users.

- Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work.

-

PubChem. (n.d.). 3-Chlorothiophene. National Center for Biotechnology Information. Retrieved from [Link]

- Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.

Sources

- 1. 214759-25-8|(3-Chlorothiophen-2-yl)methanamine|BLD Pharm [bldpharm.com]

- 2. file.ambeed.com [file.ambeed.com]

- 3. 193602-41-4|(3-Chlorothiophen-2-yl)methanol|BLD Pharm [bldpharm.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. c2cfirstaidaquatics.com [c2cfirstaidaquatics.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]

- 11. americanchemistry.com [americanchemistry.com]

- 12. pharmacopoeia.com [pharmacopoeia.com]

Introduction: The Chlorothiophene Scaffold in Medicinal Chemistry

An In-depth Technical Guide to the Biological Activity of Chlorothiophene Compounds

Thiophene, a five-membered, sulfur-containing heterocyclic aromatic ring, is recognized as a "privileged scaffold" in medicinal chemistry due to its diverse and significant biological activities.[1] Its structural and electronic properties allow it to serve as a bioisostere for the benzene ring, offering similar aromaticity while presenting unique opportunities for molecular interactions and metabolic profiles.[2] The incorporation of heteroatoms like sulfur can significantly modify a compound's physicochemical properties, such as solubility and metabolism, and enhance drug-receptor interactions.[1]

A common and highly effective strategy in drug design is the introduction of halogen atoms, with chlorine being a frequent choice. Incorporating a chlorine atom onto the thiophene ring can profoundly influence a molecule's biological profile. This modification can enhance stability, potency, and the specificity of binding to biological targets.[2] The chlorine atom is capable of fitting into tight, hydrophobic pockets within target proteins, thereby facilitating stronger and more selective interactions.[2][3] This guide provides a comprehensive overview of the multifaceted biological activities of chlorothiophene compounds, detailing their mechanisms of action, summarizing key quantitative data, and providing validated experimental protocols for their evaluation.

Anticancer Activity: Targeting Key Oncogenic Pathways

Chlorothiophene derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a range of cancer cell lines.[2] Their mechanisms of action are often centered on the modulation of critical pathways involved in apoptosis and cell proliferation.

Mechanism of Action: p53 Pathway Modulation

A significant focus of chlorothiophene-based anticancer research has been the reactivation of the p53 tumor suppressor pathway.[2][4] In many cancers with wild-type p53, this pathway is inhibited by the overexpression of negative regulators like Murine Double Minute 2 (MDM2) and B-cell lymphoma 2 (Bcl-2).[2][5]

-

MDM2 Inhibition: MDM2 binds to the p53 transactivation domain, preventing it from acting as a transcription factor and promoting its degradation.[6] Certain chlorothiophene-based chalcones have been designed to inhibit this p53-MDM2 interaction, thereby releasing p53 to perform its tumor-suppressive functions.[2]

-

Bcl-2 Inhibition: Bcl-2 is an anti-apoptotic protein that prevents cell death by blocking the release of cytochrome c from the mitochondria.[5] Overexpression of Bcl-2 contributes to the immortality of cancer cells.[2] The concurrent inhibition of both MDM2 and Bcl-2 is a powerful strategy to cooperatively induce apoptosis.[5]

Quantitative Data: In Vitro Cytotoxicity

The anticancer efficacy of novel compounds is quantified by their half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of cancer cell growth. Studies on chlorothiophene-based chalcones have demonstrated potent activity, particularly against colorectal cancer cell lines.[2]

| Compound ID | Cancer Cell Line | IC₅₀ (µg/mL)[2] | Positive Control | IC₅₀ (µg/mL)[2] |

| C4 | WiDr (Colon) | 0.77 | 5-Fluorouracil | 3.84 |

| C6 | WiDr (Colon) | 0.45 | 5-Fluorouracil | 3.84 |

| C4 | HeLa (Cervical) | 2.21 | Cisplatin | 2.13 |

| C6 | HeLa (Cervical) | 1.34 | Cisplatin | 2.13 |

| Complex 4 | K562 (Leukemia) | 62.05% Inh. | - | - |

| Complex 4 | SW480 (Colon) | 66.83% Inh. | - | - |

*Note: Data for Cobalt(II) complex of 3-chlorothiophene-2-carboxylic acid (Complex 4) is presented as percent inhibition at a tested concentration.[7]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol provides a standardized method for assessing the in vitro cytotoxicity of chlorothiophene compounds against cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., WiDr, HeLa) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the chlorothiophene test compounds and a positive control (e.g., Doxorubicin, 5-FU) in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include wells with untreated cells as a negative control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial and Antifungal Activity

Chlorothiophene derivatives have also been investigated for their potential as antimicrobial and antifungal agents. Their activity often stems from the disruption of essential fungal cellular processes.[8]

Mechanism of Action

-

Ergosterol Biosynthesis Inhibition: Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its disruption compromises membrane integrity, leading to cell death. Certain chlorothiophene-based compounds act by inhibiting key enzymes in the ergosterol biosynthesis pathway.

-

Succinate Dehydrogenase (SDH) Inhibition: SDH (Complex II) is a crucial enzyme in both the citric acid (TCA) cycle and the mitochondrial electron transport chain.[9] Thiophene-based carboxamides can inhibit SDH, disrupting cellular respiration and depleting the cell of ATP, which is fatal to the fungus.[9]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

-

Inoculum Preparation: Culture the fungal strain (e.g., Candida albicans) overnight. Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard.

-

Compound Dilution: Prepare a two-fold serial dilution of the chlorothiophene compound in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI-1640).

-

Inoculation: Add the standardized fungal inoculum to each well, resulting in a final concentration of approximately 0.5-2.5 x 10³ CFU/mL.

-

Controls: Include a positive control (fungi in broth without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the positive control.

Anti-inflammatory and Antiviral Activities

The thiophene scaffold is present in established non-steroidal anti-inflammatory drugs (NSAIDs) like Tinoridine and Tiaprofenic acid, which primarily act by inhibiting cyclooxygenase (COX) enzymes.[10] This highlights the potential of chlorothiophene derivatives in this therapeutic area.

Furthermore, recent studies have demonstrated the antiviral potential of these compounds. A direct comparison between 5-chloro- and 5-bromo-thiophene-2-carboxamide derivatives showed comparable efficacy in inhibiting murine norovirus replication.[11]

Quantitative Data: Anti-Norovirus Activity

| Compound Class | Derivative | EC₅₀ (µM)[11] | CC₅₀ (µM)[11] | Selectivity Index (SI)[11] |

| 5-Chlorothiophene-2-carboxamide | 5-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide | 30 | >100 | >3.3 |

| 5-Bromothiophene-2-carboxamide | 5-bromo-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide | 37 | >100 | >2.7 |

EC₅₀ (50% effective concentration): Concentration that inhibits 50% of the viral cytopathic effect.[11] CC₅₀ (50% cytotoxic concentration): Concentration that reduces host cell viability by 50%.[11]

Metabolism and Bioactivation: A Critical Consideration

While the chlorothiophene moiety can confer potent biological activity, the thiophene ring itself is considered a "structural alert" or "toxicophore".[12] This is due to its potential for metabolic bioactivation by cytochrome P450 (CYP) enzymes in the liver.[12]

Mechanism of Bioactivation

Oxidative metabolism of the thiophene ring can generate highly reactive electrophilic intermediates, such as thiophene S-oxides and thiophene epoxides.[12] These reactive metabolites can covalently bind to cellular macromolecules, including proteins, which can lead to drug-induced toxicities, most notably hepatotoxicity.[12] The drug tienilic acid, which contains a thiophene ring, was withdrawn from the market due to severe immune-mediated hepatitis.[12]

Understanding this potential liability is paramount in the development of any thiophene-containing drug candidate. The position and nature of substituents, including chlorine, can significantly alter the rate and pathway of metabolism, potentially reducing the formation of reactive species.

Experimental Protocol: In Vitro GSH Trapping in Human Liver Microsomes

This self-validating protocol is essential for identifying the formation of reactive metabolites.

-

Incubation Mixture Preparation: In a microcentrifuge tube, prepare an incubation mixture containing human liver microsomes (HLM, ~1 mg/mL protein), the chlorothiophene test compound (1-10 µM), and a trapping agent, reduced glutathione (GSH, 1-5 mM), in a phosphate buffer (pH 7.4).

-

Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C to equilibrate the temperature.

-

Reaction Initiation: Initiate the metabolic reaction by adding the cofactor NADPH (1 mM final concentration). A control incubation without NADPH is critical to ensure any observed adducts are metabolism-dependent.

-

Incubation: Incubate for 30-60 minutes at 37°C with gentle shaking.

-

Reaction Termination: Stop the reaction by adding two volumes of ice-cold acetonitrile. This also precipitates the microsomal proteins.

-

Sample Processing: Vortex the sample and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to an autosampler vial for analysis by high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Adduct Identification: Analyze the data for masses corresponding to the parent compound plus the mass of glutathione, minus the mass of the displaced atom (e.g., chlorine) or plus the mass of an oxygen atom. The structure of any potential adducts should be confirmed by MS/MS fragmentation analysis.

Conclusion

Chlorothiophene compounds represent a versatile and potent class of molecules with a wide spectrum of biological activities, including significant potential in oncology, anti-infective, and anti-inflammatory research. The strategic incorporation of a chlorine atom onto the thiophene scaffold demonstrably enhances binding affinity and biological efficacy. However, the inherent potential for metabolic bioactivation of the thiophene ring necessitates a rigorous and early assessment of a compound's metabolic fate. A thorough understanding of structure-activity relationships (SAR) and structure-toxicity relationships is crucial for any drug development program. By employing the robust experimental protocols detailed in this guide, researchers can effectively characterize the therapeutic potential and liabilities of novel chlorothiophene derivatives, paving the way for the development of safer and more effective medicines.

References

- Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway. Arabian Journal of Chemistry.

-

Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes. MDPI. Available at: [Link]

-

Bioactivation of Substituted Thiophenes Including α-Chlorothiophene-Containing Compounds in Human Liver Microsomes. ResearchGate. Available at: [Link]

-

Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. Available at: [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Center for Biotechnology Information. Available at: [Link]

-

Bioactivation of Substituted Thiophenes Including α-chlorothiophene-containing Compounds in Human Liver Microsomes. PubMed. Available at: [Link]

- CN102993164A - Preparation method for 2-chlorine-5-thiophene formic acid. Google Patents.

-

2-Chlorothiophene. PubChem. Available at: [Link]

-

Classification structure-activity relationship (CSAR) studies for prediction of genotoxicity of thiophene derivatives. ResearchGate. Available at: [Link]

-

Bioactivation of Substituted Thiophenes Including α-Chlorothiophene-Containing Compounds in Human Liver Microsomes. ACS Publications. Available at: [Link]

-

Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway. ResearchGate. Available at: [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. National Center for Biotechnology Information. Available at: [Link]

-

Benzothiophene containing Rho kinase inhibitors: Efficacy in an animal model of glaucoma. ScienceDirect. Available at: [Link]

-

Synthesis and biological evaluation of novel benzothiophene derivatives. ResearchGate. Available at: [Link]

-

Biological Diversity of Thiophene: A Review. ResearchGate. Available at: [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. ResearchGate. Available at: [Link]

-

Biological Activities of Thiophenes. Encyclopedia.pub. Available at: [Link]

-

Thiophene anti-inflammatory, and antioxidant properties of 1,3,4‒thiadiazoline‒6-sulfanylthiopyran-4(1H)-one hybrids. Taylor & Francis Online. Available at: [Link]

-

Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors. PubMed. Available at: [Link]

-

Design, synthesis and biological evaluation of novel β-caryophyllene derivatives as potential anti-cancer agents through the ROS-mediated apoptosis pathway. RSC Publishing. Available at: [Link]

-

Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. National Center for Biotechnology Information. Available at: [Link]

- CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride. Google Patents.

-

Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. ACS Omega. Available at: [Link]

-

Synthesis and biological evaluation of novel benzothiophene derivatives. Indian Academy of Sciences. Available at: [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 5. mdpi.com [mdpi.com]

- 6. ias.ac.in [ias.ac.in]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Bioactivation of substituted thiophenes including α-chlorothiophene-containing compounds in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Methodological & Application

Synthesis of (3-Chlorothiophen-2-yl)methanamine from 3-chlorothiophene-2-carbonitrile

An Application Note for the Chemical Synthesis of (3-Chlorothiophen-2-yl)methanamine

Abstract

This comprehensive application note provides a detailed guide for the synthesis of (3-Chlorothiophen-2-yl)methanamine, a valuable heterocyclic building block in medicinal chemistry and drug development. The protocol focuses on the chemical reduction of the nitrile functional group in the precursor, 3-chlorothiophene-2-carbonitrile. We present two robust and well-validated reduction methodologies: one employing Lithium Aluminum Hydride (LAH) and another utilizing a Borane Dimethyl Sulfide (BMS) complex. This document is structured to provide researchers not only with step-by-step protocols but also with the underlying chemical principles, safety imperatives, and analytical validation techniques required for successful and reproducible synthesis.

Introduction and Significance

Thiophene-containing scaffolds are privileged structures in modern pharmacology, appearing in numerous approved drugs and clinical candidates. The specific compound, (3-Chlorothiophen-2-yl)methanamine, serves as a critical intermediate, providing a reactive primary amine handle on a functionalized thiophene ring. This allows for its incorporation into larger molecules through amide bond formation, reductive amination, and other amine-related chemistries. The strategic placement of the chlorine atom offers a site for further synthetic elaboration via cross-coupling reactions, enhancing its utility as a versatile building block.

This guide addresses the pivotal transformation of 3-chlorothiophene-2-carbonitrile to the target primary amine. The choice of reducing agent is critical to achieving high yield and purity while ensuring operational safety.

Strategic Overview: The Reduction of a Nitrile

The conversion of a nitrile to a primary amine is a fundamental transformation in organic synthesis. This process involves the addition of four hydrogen atoms across the carbon-nitrogen triple bond. Several classes of reagents can effect this transformation, each with distinct advantages and operational considerations.

-

Complex Metal Hydrides: Reagents like Lithium Aluminum Hydride (LiAlH₄) are powerful, unselective reducing agents capable of reducing nitriles rapidly and in high yield.[1] Their high reactivity, however, necessitates stringent safety protocols.

-

Boranes: Borane (BH₃) and its stable complexes, such as Borane-Tetrahydrofuran (BH₃-THF) or Borane Dimethyl Sulfide (BH₃-SMe₂), offer a milder alternative to LAH.[2] They exhibit excellent functional group tolerance and are generally safer to handle, though they still require an inert atmosphere and careful quenching.[3]

-

Catalytic Hydrogenation: This method employs hydrogen gas and a metal catalyst (e.g., Raney Nickel, Palladium on Carbon).[4] It is an atom-economical and "green" alternative, but it can sometimes lead to secondary and tertiary amine byproducts and may not be compatible with sulfur-containing compounds like thiophenes, which can poison certain catalysts.[1][5]

For this application, we will focus on the complex metal hydride and borane routes due to their reliability and predictability for this substrate class.

Chemical Transformation Workflow

The overall synthetic process can be visualized as a sequence of distinct operational stages, from initial setup to final product validation.

Caption: General workflow for the synthesis of (3-Chlorothiophen-2-yl)methanamine.

Protocol 1: Reduction using Lithium Aluminum Hydride (LAH)

LAH is a highly efficient but hazardous reagent. This protocol must be performed by trained personnel in a chemical fume hood, with all necessary safety precautions in place.

Mechanistic Insight

The reduction proceeds via nucleophilic attack of the hydride (H⁻) from the AlH₄⁻ complex onto the electrophilic nitrile carbon. This is followed by subsequent hydride additions to the resulting imine intermediate, ultimately leading to a dialuminum-amine complex that is hydrolyzed during the work-up to liberate the primary amine.[6]

Safety Imperatives

-

Extreme Reactivity: LAH reacts violently with water, alcohols, and other protic solvents, releasing flammable hydrogen gas.[7] All glassware must be rigorously oven- or flame-dried before use. The reaction must be conducted under a dry, inert atmosphere (Nitrogen or Argon).

-

Personal Protective Equipment (PPE): Wear a fire-retardant lab coat, safety goggles, a face shield, and heavy-duty, chemical-resistant gloves.[8]

-

Spill & Fire Safety: Keep a Class D fire extinguisher (for combustible metals) and a container of dry sand or powdered limestone readily accessible.[9] Do NOT use water or a CO₂ extinguisher on an LAH fire.

Experimental Protocol

| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |

| 3-chlorothiophene-2-carbonitrile | 143.59 | 5.00 g | 34.8 | 1.0 |

| Lithium Aluminum Hydride (LAH) | 37.95 | 1.58 g | 41.7 | 1.2 |

| Anhydrous Tetrahydrofuran (THF) | - | 100 mL + 25 mL | - | - |

| Deionized Water | 18.02 | 1.6 mL | - | - |

| 15% (w/v) Sodium Hydroxide (aq.) | 40.00 | 1.6 mL | - | - |

| Deionized Water | 18.02 | 4.8 mL | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~5 g | - | - |

Procedure:

-

Setup: Assemble a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser under a nitrogen inlet, a thermometer, and a rubber septum.

-

LAH Suspension: In the flask, carefully suspend the Lithium Aluminum Hydride (1.58 g) in anhydrous THF (100 mL). Cool the suspension to 0 °C using an ice-water bath.

-

Substrate Addition: Dissolve the 3-chlorothiophene-2-carbonitrile (5.00 g) in anhydrous THF (25 mL). Using a syringe, add this solution dropwise to the stirred LAH suspension over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, gently heat the mixture to reflux (approx. 66 °C) and maintain for 4-6 hours.

-

Monitoring: Monitor the reaction progress by TLC (e.g., 20% Ethyl Acetate in Hexane) or GC-MS. The disappearance of the starting nitrile indicates completion.

-

Quenching (Fieser Work-up): Cool the reaction mixture back down to 0 °C in an ice-water bath. This step is highly exothermic and must be done slowly and with extreme caution.[10][11]

-

Slowly and dropwise, add 1.6 mL of deionized water. Vigorous hydrogen evolution will occur.

-

Next, slowly and dropwise, add 1.6 mL of 15% aqueous NaOH solution. The slurry will become thicker.

-

Finally, slowly and dropwise, add 4.8 mL of deionized water.

-

-

Isolation: Remove the ice bath and stir the resulting granular white precipitate vigorously for 30 minutes. Add anhydrous magnesium sulfate to absorb excess water and stir for another 15 minutes.

-

Filtration: Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with additional THF or ethyl acetate.

-

Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude amine as an oil.

Protocol 2: Reduction using Borane Dimethyl Sulfide (BMS)

BMS is a more stable and convenient source of borane than BH₃-THF.[1] While still requiring an inert atmosphere, its handling and quenching are generally less hazardous than LAH.

Mechanistic Insight

The reaction is believed to proceed through initial coordination of the Lewis acidic borane to the nitrile nitrogen. This activates the nitrile for successive hydride transfers, first forming an N-borylimine intermediate, which is then further reduced to an amine-borane complex.[2][12] Acidic work-up is required to hydrolyze this complex and liberate the free amine.

Safety Imperatives

-

Toxicity and Odor: BMS has a strong, unpleasant odor and is toxic. All manipulations should be performed in a well-ventilated fume hood.[2]

-

Flammability: BMS and its solvent (THF) are flammable. Keep away from ignition sources.

-

Quenching: The reaction quench with methanol is exothermic and releases hydrogen gas. Perform this step slowly and in a controlled manner.[13]

Experimental Protocol

| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |

| 3-chlorothiophene-2-carbonitrile | 143.59 | 5.00 g | 34.8 | 1.0 |

| Borane Dimethyl Sulfide (BMS), 10 M solution | - | 4.4 mL | 44.0 | 1.25 |

| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - | - |

| Methanol (MeOH) | 32.04 | ~20 mL | - | - |

| 2 M Hydrochloric Acid (HCl) | 36.46 | ~50 mL | - | - |

| 5 M Sodium Hydroxide (NaOH) | 40.00 | As needed for neutralization | - | - |

| Diethyl Ether or Ethyl Acetate | - | ~150 mL for extraction | - | - |

Procedure:

-

Setup: In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 3-chlorothiophene-2-carbonitrile (5.00 g) in anhydrous THF (100 mL).

-

BMS Addition: Cool the solution to 0 °C. Slowly add the BMS solution (4.4 mL of 10 M) dropwise via syringe.

-

Reaction: After addition, remove the ice bath, allow the mixture to warm to room temperature, and then heat to reflux for 3-5 hours.

-

Monitoring: Track the reaction's progress via TLC or GC-MS until the starting material is consumed.

-

Quenching: Cool the reaction mixture to 0 °C. Very slowly and carefully, add methanol dropwise to quench the excess borane. Cease addition when gas evolution subsides.

-

Hydrolysis: Add 2 M HCl (50 mL) and heat the mixture to reflux for 1 hour to hydrolyze the amine-borane complex.

-

Work-up: Cool the mixture to room temperature. Concentrate under reduced pressure to remove most of the THF and methanol.

-

Basification & Extraction: Cool the remaining aqueous solution in an ice bath and carefully basify with 5 M NaOH until the pH is >12.

-

Isolation: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.

Purification and Characterization

The crude product obtained from either method can be purified by vacuum distillation to yield a colorless to pale yellow oil.[14]

-

Expected Boiling Point: Literature on analogous compounds suggests a boiling point in the range of 80-100 °C at reduced pressure (e.g., ~10 mmHg).

-

¹H NMR (CDCl₃, 400 MHz): Expect signals corresponding to the aromatic thiophene protons, the CH₂ group (a singlet around δ 3.9-4.1 ppm), and the NH₂ group (a broad singlet, which can exchange with D₂O, around δ 1.5-2.0 ppm).

-

¹³C NMR (CDCl₃, 100 MHz): Expect signals for the four thiophene carbons and the methylene carbon (-CH₂NH₂) around δ 40-45 ppm.

-

FT-IR (neat): Look for characteristic N-H stretching bands (two peaks for a primary amine) in the region of 3300-3400 cm⁻¹.

-

Mass Spectrometry (EI or ESI): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 147 and an M+2 peak at m/z = 149 in an approximate 3:1 ratio, characteristic of the chlorine isotope pattern.

Conclusion

Both the Lithium Aluminum Hydride and Borane Dimethyl Sulfide methods provide effective routes for the synthesis of (3-Chlorothiophen-2-yl)methanamine from its corresponding nitrile. The choice of method will depend on the available equipment, safety infrastructure, and desired scale. The LAH protocol is rapid and high-yielding but demands the utmost caution. The BMS protocol offers a safer, more manageable alternative that is also highly effective. Proper execution of the described work-up, purification, and analytical validation is essential for obtaining a high-purity product suitable for downstream applications in pharmaceutical research and development.

References

-

Beilstein Journals. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Available at: [Link]

-

Chandra, T., & Zebrowski, J. P. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety. Available at: [Link]

-

Organic Chemistry Portal. Borane Reagents. Available at: [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. Borane & Borane Complexes Reagent Guide. Available at: [Link]

-

Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. (2023). ACS Omega. Available at: [Link]

-

Organic Chemistry Portal. Nitrile to Amine Reduction Conditions. Available at: [Link]

- Google Patents. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.

-

PrepChem.com. Synthesis of 3-chlorothiophene-2-carboxylic acid. Available at: [Link]

-

Mathieu, A., et al. (2006). Safe Handling of Boranes at Scale. Organic Process Research & Development. Available at: [Link]

-

Organic Chemistry Portal. Amine synthesis by nitrile reduction. Available at: [Link]

-

ACS Publications. Safe Handling of Boranes at Scale. Available at: [Link]

- Google Patents. WO2015071230A1 - Catalytic hydrogenation of nitriles.

-

University of Rochester, Department of Chemistry. Workup: Aluminum Hydride Reduction. Available at: [Link]

-

YouTube. Reduction of nitriles to amines using LiAlH4. Available at: [Link]

-

ResearchGate. Catalytic hydrogenation of benzothiophene to 2,3-dihydrobenzothiophene. Available at: [Link]

-

Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available at: [Link]

-

Organic Synthesis. Borane Reductions (using BH3.THF or BH3.Me2S, BMS). Available at: [Link]

-

New Jersey Department of Health. LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY. Available at: [Link]

-

Hamann, H. J., & Ramachandran, P. V. (2016). Recent developments in the synthesis and synthetic applications of borane–amines. Chemical Communications. Available at: [Link]

-

Chemistry Steps. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Available at: [Link]

-

PubMed Central. Catalytic Hydrogenation of Thioesters, Thiocarbamates, and Thioamides. Available at: [Link]

-

PubMed Central. B–N/B–H Transborylation: borane-catalysed nitrile hydroboration. Available at: [Link]

-

ResearchGate. Safe Handling of Boranes at Scale. Available at: [Link]

- Google Patents. US20160090352A1 - Process for the purification of melphalan.

-

University of York. Experiment 5 Reductions with Lithium Aluminium Hydride. Available at: [Link]

- Google Patents. EP0913388A1 - Hydrogenation of nitriles to produce amines.

-

Princeton University EHS. Lithium Aluminum Hydride. Available at: [Link]

- Google Patents. WO1992019599A1 - Process for the purification of lofepramine by crystallisation.

-

Royal Society of Chemistry. Manganese catalysed reduction of nitriles with amine boranes. Available at: [Link]

-

Organic Synthesis. Nitrile to Amine (LiAlH4 or LAH reduction). Available at: [Link]

- Google Patents. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.

-

Curly Arrow. Lithium Aluminium Hydride Reductions - Rochelle's Salt. Available at: [Link]

-

University of Calgary. Ch20: Reduction of Nitriles using LiAlH4 to amines. Available at: [Link]

-

Wikipedia. Nitrile reduction. Available at: [Link]

- Google Patents. US5180833A - Process for the preparation of chlorothiazole derivatives.

-

Chemistry LibreTexts. 18.7: Reduction of Carboxylic Acids and Their Derivatives. Available at: [Link]

Sources

- 1. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 2. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 5. Catalytic Hydrogenation of Thioesters, Thiocarbamates, and Thioamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 7. westliberty.edu [westliberty.edu]

- 8. nj.gov [nj.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Workup [chem.rochester.edu]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. B–N/B–H Transborylation: borane-catalysed nitrile hydroboration - PMC [pmc.ncbi.nlm.nih.gov]

- 13. organic-synthesis.com [organic-synthesis.com]

- 14. US5180833A - Process for the preparation of chlorothiazole derivatives - Google Patents [patents.google.com]

Application Notes & Protocols: Derivatization of (3-Chlorothiophen-2-yl)methanamine for Biological Screening

Abstract

The thiophene ring is a privileged heterocyclic scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1][2] Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, and CNS-related effects.[2][3][4] (3-Chlorothiophen-2-yl)methanamine serves as a versatile starting material, offering a primary amine handle that is ripe for chemical modification. This functional group provides a straightforward entry point for generating a diverse library of novel compounds through well-established synthetic transformations. This guide provides a detailed technical overview and actionable protocols for the derivatization of (3-chlorothiophen-2-yl)methanamine via amide bond formation, reductive amination, and sulfonylation. Furthermore, it outlines subsequent protocols for the biological screening of the resulting compound library, focusing on initial cytotoxicity assessment and target-based assays for kinases and G-protein coupled receptors (GPCRs), thereby furnishing a comprehensive workflow from chemical synthesis to preliminary biological evaluation.

The Strategic Value of the (3-Chlorothiophen-2-yl)methanamine Scaffold

The power of a chemical scaffold in drug discovery lies in its ability to present functional groups in a specific three-dimensional orientation, facilitating interactions with biological targets. The thiophene core is a bioisosteric replacement for a phenyl ring, often improving physicochemical properties like solubility and metabolic stability.[1] The (3-Chlorothiophen-2-yl)methanamine scaffold is particularly advantageous for several reasons:

-

Synthetically Tractable Handle: The primary aminomethyl group (-CH₂NH₂) is a potent nucleophile, readily participating in a variety of robust C-N bond-forming reactions.

-

Structural Rigidity: The thiophene ring provides a degree of conformational constraint, which can be beneficial for selective binding to a target protein.

-

Modulation Points: The primary amine is the principal point of diversification. The chlorine atom and the thiophene ring itself (at positions 4 and 5) offer potential sites for future, more advanced modifications, although this guide focuses on the amine.

The overall strategy is to leverage the reactivity of the primary amine to create a library of derivatives with diverse functionalities, which can then be screened to identify "hits" for further optimization in the drug discovery pipeline.[5]

Figure 1: Core derivatization workflows from the starting material.

Synthetic Derivatization Protocols

The following protocols are designed to be robust and applicable to a wide range of substrates for generating a diverse chemical library.

Strategy I: Amide Bond Formation (Acylation)

Amide bond formation is one of the most fundamental and widely used reactions in medicinal chemistry.[6] It involves coupling the primary amine with a carboxylic acid. This reaction typically requires the "activation" of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. This is achieved using coupling agents.[]